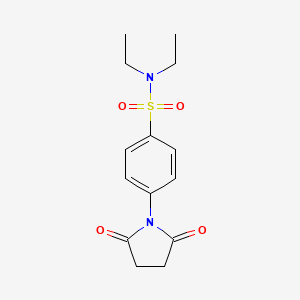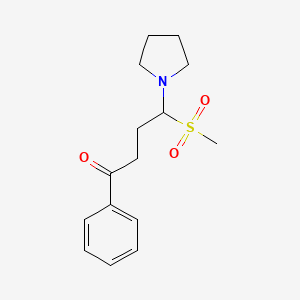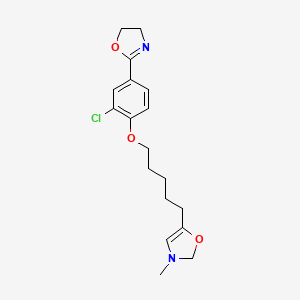![molecular formula C23H18FN3O2S B15208746 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide CAS No. 590396-72-8](/img/structure/B15208746.png)
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide is a chemical compound with the molecular formula C₂₃H₁₈FN₃O₂S This compound is known for its unique structure, which includes a benzoxazole ring, a fluorobenzamide moiety, and a carbamothioyl group
Vorbereitungsmethoden
The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2-(2,3-dimethylphenyl)benzoxazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Analyse Chemischer Reaktionen
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Wirkmechanismus
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Vergleich Mit ähnlichen Verbindungen
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide: This compound has a similar structure but with a different substitution pattern on the benzoxazole ring.
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide: This compound differs in the position of the fluorine atom on the benzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
590396-72-8 |
|---|---|
Molekularformel |
C23H18FN3O2S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN3O2S/c1-13-4-3-5-18(14(13)2)22-26-19-12-17(10-11-20(19)29-22)25-23(30)27-21(28)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI-Schlüssel |
SILPVYAPYPQDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)

![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)

![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)



![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
